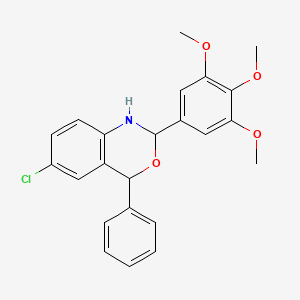![molecular formula C21H19BrN2O5 B11681862 (5Z)-5-[4-(2-bromoethoxy)-3-methoxybenzylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681862.png)
(5Z)-5-[4-(2-bromoethoxy)-3-methoxybenzylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-5-[4-(2-溴乙氧基)-3-甲氧基苄叉基]-1-(3-甲基苯基)嘧啶-2,4,6(1H,3H,5H)-三酮是一种复杂的有机化合物,在化学、生物学和医药等多个领域具有潜在的应用。该化合物以其独特的结构为特征,包括一个被溴乙氧基、甲氧基苄叉基和甲基苯基取代的嘧啶环。
准备方法
合成路线和反应条件
(5Z)-5-[4-(2-溴乙氧基)-3-甲氧基苄叉基]-1-(3-甲基苯基)嘧啶-2,4,6(1H,3H,5H)-三酮的合成通常涉及多个步骤,包括嘧啶环的形成和随后的取代反应。反应条件通常需要特定的催化剂和溶剂才能获得高产率和纯度。 例如,使用钯催化的偶联反应和微波辅助合成可以提高工艺效率 .
工业生产方法
该化合物的工业生产可能涉及使用优化反应条件的大规模合成,以确保成本效益和可扩展性。 连续流动合成和自动化反应系统等技术可用于简化生产过程并最大程度地减少浪费 .
科学研究应用
(5Z)-5-[4-(2-溴乙氧基)-3-甲氧基苄叉基]-1-(3-甲基苯基)嘧啶-2,4,6(1H,3H,5H)-三酮在科学研究中有多种应用:
化学: 用作合成更复杂分子的结构单元。
生物学: 研究其作为生物化学探针以研究细胞过程的潜力。
医药: 探索其潜在的治疗特性,包括抗癌和抗炎作用。
工业: 用于开发先进材料和化学传感器.
作用机制
(5Z)-5-[4-(2-溴乙氧基)-3-甲氧基苄叉基]-1-(3-甲基苯基)嘧啶-2,4,6(1H,3H,5H)-三酮的作用机制涉及它与特定分子靶点和途径的相互作用。该化合物可能与酶或受体结合,调节其活性并导致各种生物效应。 例如,它可能抑制某些激酶或干扰信号转导途径,从而发挥其治疗作用 .
相似化合物的比较
类似化合物
乙酰乙酸乙酯: 一种广泛使用的具有类似结构特征的化学中间体.
苯并噻唑衍生物: 具有可比生物活性和应用的化合物.
独特性
(5Z)-5-[4-(2-溴乙氧基)-3-甲氧基苄叉基]-1-(3-甲基苯基)嘧啶-2,4,6(1H,3H,5H)-三酮的独特性在于其特定的取代模式以及溴乙氧基的存在,这赋予了其独特的化学反应性和生物学特性。
化学反应分析
反应类型
(5Z)-5-[4-(2-溴乙氧基)-3-甲氧基苄叉基]-1-(3-甲基苯基)嘧啶-2,4,6(1H,3H,5H)-三酮可以进行各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等试剂氧化。
还原: 可以使用硼氢化钠或氢化锂铝等试剂进行还原反应。
常用试剂和条件
这些反应中常用的试剂包括:
氧化剂: 高锰酸钾,过氧化氢。
还原剂: 硼氢化钠,氢化锂铝。
亲核试剂: 硫醇,胺。
形成的主要产物
从这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能产生相应的酮或羧酸,而还原可能产生醇或胺 .
属性
分子式 |
C21H19BrN2O5 |
|---|---|
分子量 |
459.3 g/mol |
IUPAC 名称 |
(5Z)-5-[[4-(2-bromoethoxy)-3-methoxyphenyl]methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H19BrN2O5/c1-13-4-3-5-15(10-13)24-20(26)16(19(25)23-21(24)27)11-14-6-7-17(29-9-8-22)18(12-14)28-2/h3-7,10-12H,8-9H2,1-2H3,(H,23,25,27)/b16-11- |
InChI 键 |
JABKQTKKAFVHDB-WJDWOHSUSA-N |
手性 SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)OCCBr)OC)/C(=O)NC2=O |
规范 SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCCBr)OC)C(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2,4-dichlorophenyl)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11681783.png)

![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11681796.png)

![4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B11681802.png)
![8-(benzylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11681804.png)
![(5E)-1-(4-methoxyphenyl)-5-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681807.png)
![(5E)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11681809.png)
![dimethyl 5-[(2E)-2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzene-1,3-dicarboxylate](/img/structure/B11681810.png)

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11681819.png)
![(2E,5E)-3-ethyl-5-[(2Z)-2-(3-ethylnaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)ethylidene]-2-[(4-phenoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11681833.png)

![(5Z)-5-[(2-fluorophenyl)methylidene]-3-(3-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11681845.png)
